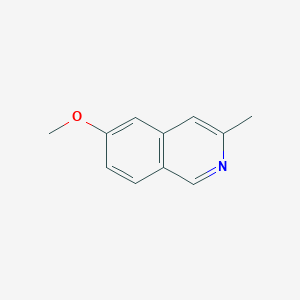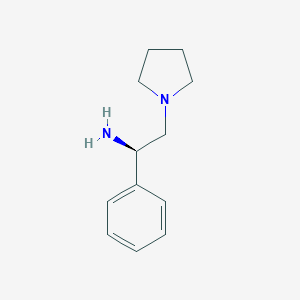
N-dodecanoyl-L-Homoserine lactone
Vue d'ensemble
Description
N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism in bacteria . It is a member of the N-acyl-homoserine lactone family .
Molecular Structure Analysis
The empirical formula of this compound is C16H29NO3 . Its molecular weight is 283.41 .Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has an optical activity of [α]/D -25±5°, c = 0.2 in methanol .Applications De Recherche Scientifique
Quorum Sensing and Immune Modulation
N-dodecanoyl-L-Homoserine lactone, a quorum sensing molecule, plays a crucial role in bacterial communication and pathogenicity. For instance, it's involved in the modulation of host immune responses, as demonstrated by Pseudomonas aeruginosa. This bacterium uses this compound to subdue host defenses and survive within the host. The molecule accomplishes this by incorporating into mammalian plasma membranes, causing cell death in lymphocytes, and triggering apoptosis through calcium release and stress signaling pathways (Kravchenko et al., 2006) (Song et al., 2018).
Therapeutic Potential
Research has indicated that monoclonal antibodies against this compound can protect mammalian cells from its cytotoxic effects. Such antibodies may offer therapeutic potential against infections by P. aeruginosa, showcasing the molecule's relevance in immunopharmacotherapy (Kaufmann et al., 2008).
Biofilm Formation and Bacterial Behavior
This compound is also involved in biofilm formation and other bacterial behaviors. Its presence affects the dynamics of biofilm formation and elastase activity in P. aeruginosa, indicating its significant role in bacterial communication and pathogenic processes (Cherepushkina et al., 2021).
Interaction with Host Cells
The molecule interacts with host cell receptors and triggers biochemical changes. It has been shown to induce phosphorylation of mitogen-activated protein kinase p38 and eukaryotic translation initiation factor 2α, affecting various cell types, including macrophages and epithelial cells. This suggests a complex interplay between this compound and host cellular mechanisms (Horke et al., 2015).
Bacterial Communication in Soil
This molecule is not just limited to pathogenic interactions; it's also found in soil bacteria, indicating a broader ecological role. Soil bacteria, including strains of Pseudomonas, produce and degrade this compound, demonstrating its significance in microbial communication in diverse environments (Chong et al., 2012).
Mécanisme D'action
Target of Action
N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . AHLs play a crucial role in regulating gene expression in these bacteria .
Mode of Action
The interaction of C12-HSL with its bacterial targets results in a process known as quorum sensing . This is a mechanism of cell-to-cell communication among bacteria that allows them to monitor their population density and coordinate their behavior accordingly . When the population density reaches a certain threshold, the AHLs trigger the expression of specific genes, leading to changes in bacterial behavior .
Biochemical Pathways
The AHLs, including C12-HSL, affect various biochemical pathways in bacteria. One of the key pathways influenced by AHLs is the production of virulence factors . In addition, AHLs are involved in biofilm formation , a process that enhances the survival and resistance of bacteria to antibiotics .
Pharmacokinetics
It’s known that ahls are small, diffusible molecules that can easily penetrate bacterial cell membranes .
Result of Action
The action of C12-HSL leads to significant molecular and cellular effects in bacteria. By regulating gene expression, C12-HSL can influence various bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance . These changes can have significant implications for bacterial survival and pathogenicity .
Action Environment
The action, efficacy, and stability of C12-HSL can be influenced by various environmental factors. For instance, the process of quorum sensing is highly dependent on the population density of bacteria . Additionally, factors such as pH, temperature, and the presence of other microbial species can also affect the stability and activity of AHLs .
Orientations Futures
Understanding the interactions between bacterial signaling molecules like N-dodecanoyl-L-Homoserine lactone and the host tissue environment will allow for future studies that determine the contribution of bacteria to the onset, progression, and therapy response of diseases like cancer . Additionally, disabling quorum sensing circuits by certain small-molecule compounds, known as quorum-sensing inhibitors (QSIs), has been proposed as a strategy to attenuate bacterial pathogenicity .
Propriétés
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299632 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137173-46-7 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)





![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

